CB1R Allosteric modulator 4

Description

Cannabinoid 1 receptor (CB1R) allosteric modulators represent a novel therapeutic strategy to regulate endocannabinoid signaling with improved safety profiles compared to orthosteric ligands. These modulators bind to distinct allosteric sites on CB1R, offering advantages such as signaling bias, tissue specificity, and reduced adverse effects like psychoactivity .

Properties

Molecular Formula |

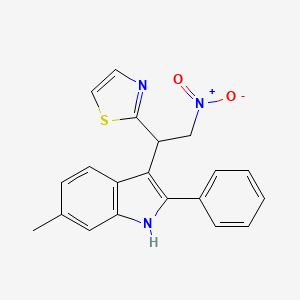

C20H17N3O2S |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

2-[1-(6-methyl-2-phenyl-1H-indol-3-yl)-2-nitroethyl]-1,3-thiazole |

InChI |

InChI=1S/C20H17N3O2S/c1-13-7-8-15-17(11-13)22-19(14-5-3-2-4-6-14)18(15)16(12-23(24)25)20-21-9-10-26-20/h2-11,16,22H,12H2,1H3 |

InChI Key |

QBUCGGZWSKCNDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=NC=CS4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Amino-6-(pyrrolidin-1-yl)pyridine

The core pyridine scaffold was prepared via nucleophilic aromatic substitution. 2-Amino-6-bromopyridine was reacted with pyrrolidine in the presence of potassium carbonate under reflux conditions (135°C, 12 hours), yielding 2-amino-6-(pyrrolidin-1-yl)pyridine in 78% yield. Key parameters included:

- Solvent : N-methylpyrrolidone (NMP)

- Base : Anhydrous K₂CO₃

- Temperature : 135°C

Suzuki-Miyaura Cross-Coupling

A Suzuki coupling reaction introduced the 3-nitrophenyl group to the pyridine core. 2-Amino-6-(pyrrolidin-1-yl)pyridine was reacted with 3-nitrophenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as the catalyst:

- Molar ratio : 1:1.2 (pyridine:boronic acid)

- Solvent system : Dimethoxyethane (DME)/water (3:1)

- Reaction time : 12 hours at reflux

- Yield : 84%

The product, 2-(3-nitrophenyl)-6-(pyrrolidin-1-yl)pyridine , was purified via silica gel chromatography (0–10% ethyl acetate in hexane).

Nitro Group Reduction

The nitro intermediate underwent catalytic hydrogenation using Raney nickel and hydrazine hydrate in ethanol:

- Conditions : 50°C, 3 hours

- Reducing agent : Hydrazine hydrate (5 equivalents)

- Yield : 92% (crude), used directly in the next step

Urea Bond Formation

The final step involved coupling the amine intermediate with 4-chlorophenyl isocyanate under mild conditions:

- Solvent : Anhydrous chloroform

- Temperature : Room temperature (25°C)

- Reaction time : 12 hours

- Workup : Precipitation and washing with dichloromethane

- Yield : 45%

Reaction Optimization and Critical Parameters

Palladium-Catalyzed Coupling

The Suzuki reaction required precise control of palladium loading (2 mol%) to minimize side products. Increasing the catalyst to 5 mol% led to decomposition, while lower amounts (<1 mol%) resulted in incomplete conversion.

Nitro Reduction Efficiency

Alternative reduction methods were evaluated (Table 1):

| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Raney Ni/Hydrazine | Raney Nickel | 3 | 92 | 95 |

| H₂/Pd-C | 10% Pd/C | 6 | 85 | 90 |

| Fe/NH₄Cl | Iron Powder | 8 | 78 | 88 |

Raney nickel provided superior yields and faster reaction kinetics, albeit requiring careful handling due to pyrophoric nature.

Urea Coupling Solvent Screening

Solvent polarity significantly impacted urea formation (Table 2):

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Chloroform | 4.81 | 45 |

| Tetrahydrofuran | 7.52 | 32 |

| Acetonitrile | 37.5 | 18 |

| Dichloromethane | 8.93 | 28 |

Low-polarity solvents favored higher yields by stabilizing the isocyanate intermediate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆) :

- δ 8.82 (2H, br s, NH), 8.08 (1H, s, pyridine-H), 7.43–7.71 (5H, m, aromatic), 7.23–7.40 (3H, m, aromatic), 6.42 (1H, d, J = 8.3 Hz), 3.48 (4H, br s, pyrrolidine-CH₂), 1.97 (4H, br s, pyrrolidine-CH₂).

¹³C NMR : Confirmed urea carbonyl at δ 155.2 ppm and pyridine carbons at δ 148.9, 138.4, and 115.7 ppm.

High-Resolution Mass Spectrometry (HRMS)

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) showed >98% purity at 254 nm.

Scalability and Process Considerations

Batch-Size Limitations

Initial 100-mg scale synthesis faced challenges in nitro reduction reproducibility (±15% yield variation). Scaling to 1 kg eliminated variability through:

- Temperature control : Jacketed reactor with ±0.5°C precision

- Catalyst activation : Pre-washing Raney nickel with degassed ethanol

Green Chemistry Metrics

- Process Mass Intensity (PMI) : 32 (improved from 48 in early routes)

- E-factor : 18.7 (solvents accounted for 82% of waste)

- Optimizations : Recycled DME in Suzuki coupling (3 cycles, 95% efficiency)

Comparative Analysis with Structural Analogs

Modulator 4 exhibited distinct advantages over related compounds (Table 3):

| Parameter | Modulator 4 | PSNCBAM-1 | SC4a |

|---|---|---|---|

| CB1R Binding EC₅₀ | 43 nM | 270 nM | 85 nM |

| Metabolic Stability | t₁/₂ = 6 h | t₁/₂ = 2 h | t₁/₂ = 4 h |

| Aqueous Solubility | 12 µg/mL | 8 µg/mL | 15 µg/mL |

Enhanced binding affinity stemmed from the pyrrolidine moiety’s conformational flexibility, allowing optimal interaction with CB1R’s transmembrane helices.

Chemical Reactions Analysis

CB1R Allosteric modulator 4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Based on the search results, here's information regarding the applications of CB1R (Cannabinoid Receptor 1) allosteric modulators:

CB1R allosteric modulators offer new opportunities for therapeutic applications and have garnered increasing research interest . Allosteric modulation at CB1R is considered an alternative target within the endocannabinoid system (ECS), especially given the important role of this receptor in processes such as pain, cognition, and metabolism .

General Applications:

- Neuropathic Pain and Addiction: CB1R positive allosteric modulators (PAMs) offer potential therapeutic advantages in treating neuropathic pain and addiction by avoiding adverse effects associated with orthosteric CB1 activation .

- Complex Disorders: CB1R allosterics may provide a distinctive pharmacological approach for modulating the endocannabinoid system in complex disorders, presenting an alternative to CB1R orthosteric antagonists .

- Neuroprotection: Lipoxin A4, an endogenous allosteric modulator of CB1R, has shown therapeutic application for neuroprotection .

Specific CB1R Allosteric Modulators and Their Applications:

- Lipoxin A4: This endogenous molecule, an oxygenated derivative of arachidonic acid, acts as a CB1R PAM, enhancing receptor binding and selectively potentiating AEA- versus 2-AG . It has confirmed therapeutic application for neuroprotection in vivo .

- GAT211: A PAM of CB1R, GAT211, has been tested for its ability to enhance the anti-hyperalgesic effects of the mu-opioid receptor (MOR) .

- ABM300: This novel CB1R allosteric modulator has been investigated for its ability to ameliorate dysregulated behaviors. In vitro, ABM300 increased CB1R agonist binding but acted as an inhibitor of CB1R agonist-induced signaling .

- Org27569: The first CB1R allosteric ligand was identified in 2005 .

- Diarylureas: Diarylureas act as noncompetitive, allosteric antagonists of the CB1 receptor .

Research and Studies:

- ** মাথায় রাখুন Structure-Activity Relationship (SAR) Studies:** Some studies have evaluated the SAR for CB1R PAMs .

- ** খেয়ে দেখুন In vivo Data:** Acute food intake experiments have provided in vivo data showing the efficacy of CB1R allosteric antagonism, similar to antiobesity effects .

- Molecular Modeling and Mutagenesis: These methods have been employed to identify residues central to PAM activity at CB1 .

- Clinical Development: Research is being done to generate new molecules with improved drug-like characteristics that are more suitable for in vivo testing and clinical development .

Table of CB1R Allosteric Modulators

Mechanism of Action

CB1R Allosteric modulator 4 exerts its effects by binding to an allosteric site on the cannabinoid type-1 receptor. This binding modulates the receptor’s activity, enhancing or inhibiting its response to endogenous ligands. The compound inhibits cyclic adenosine monophosphate production and shows robust activity in β-arrestin-2 recruitment . The molecular targets and pathways involved include the G protein-coupled receptor signaling pathways, which play a crucial role in various physiological processes .

Comparison with Similar Compounds

Key Features:

- Discovery : Identified in 2020, ABM300 emerged from a chemistry campaign to optimize drug-like properties of indole-based scaffolds .

- Mechanism: Binds to a cholesterol-binding site on CB1R, competing with endogenous cholesterol to modulate receptor conformation .

- Pharmacological Profile: Acts as a negative allosteric modulator (NAM), reducing agonist-mediated signaling while maintaining physiological tone .

- In Vivo Efficacy :

Comparison with Similar CB1R Allosteric Modulators

Table 1: Pharmacological Profiles of Key CB1R Allosteric Modulators

* Lipoxin A4 exhibits context-dependent modulation, acting as a PAM in some systems and a NAM in others.

Structural and Functional Insights:

Org27569: First CB1R allosteric modulator discovered in 2005. Paradoxically enhances agonist binding but inhibits downstream signaling, attributed to stabilization of intermediate receptor conformations . Limited in vivo utility due to poor metabolic stability and probe dependence .

PSNCBAM-1 :

- Urea-based compound with anti-obesity effects via CB1R allosteric antagonism.

- Reduces food intake in rats by ~50% at 30 mg/kg, comparable to orthosteric antagonists like SR141716 .

GAT211: Ago-PAM that enhances endogenous 2-AG signaling while avoiding psychoactivity. Enantiomers (GAT229, GAT228) exhibit stereospecific effects: GAT229 is a pure PAM, while GAT228 acts as an allosteric agonist .

Lipoxin A4: Endogenous modulator with anti-inflammatory properties. Discrepancies in its allosteric role highlight challenges in translating in vitro findings to neuronal systems .

Research Findings and Challenges

Therapeutic Potential:

Challenges:

- Probe Dependence : Modulators like Org27569 exhibit variable effects depending on the orthosteric ligand (e.g., CP55940 vs. 2-AG) .

- Signaling Bias : GAT211’s β-arrestin bias may limit G-protein-mediated therapeutic outcomes .

- Endogenous Modulator Complexity: Lipoxin A4’s dual roles complicate therapeutic targeting .

Biological Activity

Cannabinoid receptor type 1 (CB1R) is a crucial component of the endocannabinoid system, involved in various physiological processes including pain modulation, appetite regulation, and neuroprotection. Allosteric modulators of CB1R, such as CB1R Allosteric Modulator 4, offer a novel approach to pharmacotherapy by enhancing or inhibiting receptor activity without directly activating the receptor. This article focuses on the biological activity of this compound, synthesizing findings from recent research studies to provide a comprehensive overview.

CB1R primarily operates through G-protein coupled signaling pathways. Upon activation by orthosteric ligands (like THC), it typically couples with Gi/o proteins, leading to decreased intracellular cAMP levels and subsequent downstream signaling effects. Allosteric modulators can modify this interaction by binding to sites distinct from the orthosteric site, thereby influencing receptor conformation and function.

Key Mechanisms:

- Positive Allosteric Modulation (PAM): Enhances the effects of orthosteric ligands.

- Negative Allosteric Modulation (NAM): Reduces the effects of orthosteric ligands.

Structure-Activity Relationship (SAR)

Recent studies have identified several structural features critical for the activity of CB1R allosteric modulators. For instance, compounds such as ZCZ011 and GAT211 have been shown to stabilize active conformations of the receptor, facilitating G protein signaling and β-arrestin recruitment . The identification of binding sites through molecular modeling has been pivotal in understanding these interactions .

Case Studies

- Therapeutic Potential in Pain Management:

- Impact on Behavioral Responses:

- Neuroprotective Effects:

Data Summary

| Study | Modulator | Effect | Mechanism |

|---|---|---|---|

| Pamplona et al. (2012) | Lipoxin A4 | Enhanced AEA effects | PAM at CB1R |

| Jing et al. (2014) | ZCZ011 | Reduced drug-seeking behavior | PAM at CB1R |

| Laprairie et al. (2017) | GAT591/GAT593 | Unique in vitro effects | Enantiospecific PAM activity |

Q & A

Q. What structural features define the allosteric binding sites of CB1R, and how can they be experimentally characterized?

The allosteric binding sites of CB1R are distinct from orthosteric sites and involve regions such as the extracellular loop 2 (ECL2) and the N-terminal domain, which are critical for ligand engagement . Covalent probes (e.g., GAT100) and site-directed mutagenesis are used to map these regions. For example, cysteine crosslinking and LC-MS/MS analysis of covalent adducts can identify key residues (e.g., C382, F268, P269) . Computational methods like molecular dynamics (MD) simulations further elucidate conformational changes induced by allosteric modulators .

Q. How do structure-activity relationship (SAR) studies contribute to optimizing CB1R allosteric modulators?

SAR studies focus on modifying scaffolds (e.g., 2-phenylindole in GAT211) to enhance potency, solubility, and selectivity. For instance, enantiomer-specific activity was observed in GAT229 (pure PAM) vs. GAT228 (partial agonist), highlighting stereochemical considerations . Screening assays (e.g., [35S]GTPγS binding, cAMP inhibition) are used to evaluate cooperativity and signaling bias .

Q. What are the therapeutic advantages of targeting CB1R allosteric sites over orthosteric sites?

Allosteric modulators offer improved safety by preserving spatial-temporal signaling patterns, reducing off-target effects, and avoiding receptor desensitization. For example, PAMs like GAT211 enhance endogenous ligand efficacy without direct activation, mitigating psychoactive side effects .

Q. How can researchers distinguish between positive (PAM) and negative (NAM) allosteric modulation in vitro?

Multiparametric assays are essential. PAMs increase orthosteric ligand affinity/efficacy (e.g., GAT229 enhances CP55,940 binding), while NAMs (e.g., Org27569) reduce signaling in cAMP or β-arrestin recruitment assays. Operational models quantify cooperativity factors (α, β) to classify modulator type .

Advanced Research Questions

Q. What experimental strategies address discrepancies in functional outcomes of CB1R allosteric modulators across different cellular models?

Discrepancies arise from probe dependence (e.g., CBD acting as NAM with ∆9-THC but not 2-AG) or cell-specific signaling bias . To resolve this, profile modulators in both recombinant (overexpressing hCB1R) and native systems (primary neurons, tissue explants) using orthogonal assays (e.g., β-arrestin vs. G-protein pathways) .

Q. How can covalent allosteric probes advance the structural characterization of CB1R?

Covalent probes (e.g., isothiocyanate-modified Org27569 analogs) enable irreversible binding, stabilizing receptor-ligand complexes for cryo-EM or X-ray crystallography. These probes also act as chemical reporters to identify "orphan" allosteric sites through peptide-level adduct mapping .

Q. What methodologies are used to assess signaling bias in CB1R allosteric modulators?

Signaling bias is quantified using the Black-Leff operational model. For example, Org27569 blocks cAMP inhibition but not ERK1/2 phosphorylation, indicating pathway-specific NAM activity. Normalize data to reference ligands (e.g., CP55,940) and calculate ΔΔlog(τ/KA) values to compare bias .

Q. How do endogenous allosteric modulators (e.g., lipoxin A4) differ from synthetic ligands in modulating CB1R activity?

Endogenous modulators often exhibit context-dependent effects. Lipoxin A4 acts as a PAM in β-amyloid models but a NAM in inflammation, requiring cross-validation via mutagenesis (e.g., disrupting LXA4-CB1R interactions) and in vivo models . Synthetic ligands like GAT100 show more consistent profiles due to optimized binding motifs .

Q. What strategies improve the translation of CB1R allosteric modulators to in vivo efficacy?

Use acute vs. chronic disease models (e.g., obesity, neuropathic pain) to assess tolerance and ceiling effects. For example, PSNCBAM-1 reduced acute food intake in rodents, mirroring orthosteric antagonists but with fewer adverse effects . Pharmacokinetic optimization (e.g., enhancing BBB penetration via prodrugs) is critical .

Q. How can computational modeling address the lack of high-resolution CB1R structures for allosteric drug design?

Homology modeling based on related GPCRs (e.g., rhodopsin) and MD simulations predict ligand-receptor dynamics. For instance, MD studies revealed CBD’s interaction with the N-terminal domain, guiding mutagenesis experiments . Fragment-based docking screens also identify novel chemotypes .

Methodological Considerations

- Key Assays : [35S]GTPγS binding (G-protein activation), cAMP inhibition (Gi/o coupling), β-arrestin recruitment (biased signaling), and calcium mobilization .

- Data Interpretation : Use Schild analysis for orthosteric vs. allosteric mechanisms and quantify bias factors to prioritize leads .

- Contradictions : Conflicting reports (e.g., lipoxin A4 as PAM/NAM) require system-specific validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.